TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER
TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER
Brand Name:
Vulcanchem
CAS No.:
1044244-99-6
VCID:
VC21149981
InChI:
InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3
SMILES:
CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O
Molecular Formula:
C12H20O6
Molecular Weight:
260.28 g/mol
TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER
CAS No.: 1044244-99-6
Cat. No.: VC21149981
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044244-99-6 |
|---|---|
| Molecular Formula | C12H20O6 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate |
| Standard InChI | InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 |
| Standard InChI Key | XEXIPMYISVSJSK-UHFFFAOYSA-N |
| SMILES | CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
| Canonical SMILES | CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator